6-Chlorobiphenyl-3-boronic Acid
Description
Properties
Molecular Formula |
C12H10BClO2 |
|---|---|
Molecular Weight |
232.47 g/mol |
IUPAC Name |
(4-chloro-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
AXRKIJHKUZRNIX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorobiphenyl 3 Boronic Acid
Precursor Synthesis and Halogenation Strategies for Biphenyl (B1667301) Scaffolds
The initial phase in the synthesis of 6-chlorobiphenyl-3-boronic acid centers on the creation of a suitable halogenated biphenyl precursor. This involves the formation of the biphenyl core structure followed by or concurrent with regioselective halogenation.
Synthesis of Halogenated Biphenyl Precursors
The construction of the biphenyl framework can be achieved through various cross-coupling reactions. Historically, methods like the Wurtz-Fittig reaction, involving the sodium-mediated coupling of aryl halides, and the Ullmann reaction, which uses copper catalysis for the homocoupling of aryl halides, laid the groundwork for biphenyl synthesis. rsc.org Modern synthetic chemistry, however, largely relies on more versatile and efficient palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out as a powerful tool for creating unsymmetrical biphenyls. rsc.org For instance, the reaction of a suitably substituted arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base can efficiently generate the desired biphenyl skeleton. rsc.org Similarly, the Negishi cross-coupling, which utilizes organozinc reagents, provides another effective route for aryl-aryl bond formation. rsc.org
The synthesis of halogenated biphenyl precursors can be approached by either starting with halogenated monomers or by introducing the halogen onto the biphenyl scaffold in a subsequent step. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.
Regioselective Halogenation Approaches for Biphenyl Systems
Achieving the precise placement of a chlorine atom at the 6-position of the biphenyl system is a critical challenge. The regioselectivity of halogenation reactions on aromatic rings is governed by the electronic and steric effects of the substituents already present. numberanalytics.com
Electrophilic Aromatic Halogenation: In traditional electrophilic aromatic halogenation, the directing effects of substituents on the biphenyl ring play a crucial role. numberanalytics.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. numberanalytics.com However, achieving specific regioselectivity in complex biphenyl systems can be challenging due to the presence of multiple reactive sites, potentially leading to a mixture of isomers. organic-chemistry.org
Directed Halogenation: To overcome the limitations of classical electrophilic substitution, directed halogenation methods have been developed. These strategies employ a directing group on the biphenyl scaffold to guide the halogenating agent to a specific position. For example, palladium-catalyzed C-H activation/halogenation has emerged as a powerful technique for the regioselective functionalization of arenes. organic-chemistry.orgacs.org In this approach, a directing group, often containing a nitrogen or oxygen atom, coordinates to the palladium catalyst, which then facilitates the cleavage of a specific C-H bond and subsequent halogenation. nih.gov This method allows for the introduction of a halogen at a position that might be disfavored under traditional electrophilic conditions. The use of N-halosuccinimides as the halogen source is common in these palladium-catalyzed reactions. organic-chemistry.orgnih.gov
The table below summarizes key aspects of halogenation strategies.
| Halogenation Strategy | Directing Influence | Key Features |
| Electrophilic Aromatic Halogenation | Electronic effects of substituents (ortho, para, or meta directing) | Can lead to mixtures of isomers in complex molecules. organic-chemistry.org |
| Directed Halogenation (e.g., Pd-catalyzed) | A directing group on the substrate guides the catalyst. | Offers high regioselectivity for C-H functionalization. organic-chemistry.orgacs.org |
Boronylation Techniques for C-B Bond Formation in Aryl Systems
Once the 6-chlorobiphenyl precursor is obtained, the next critical step is the introduction of the boronic acid group at the 3-position. This transformation, known as borylation, establishes the crucial carbon-boron (C-B) bond. Several methods are available for this purpose, each with its own advantages and limitations.
Organometallic Reagent Methods (e.g., Organolithium, Grignard) for Borylation
A classic and widely used approach to C-B bond formation involves the use of organometallic reagents. This method typically proceeds in two steps:
Formation of the Organometallic Reagent: An aryl halide (e.g., a bromo- or iodo-substituted 6-chlorobiphenyl) is reacted with a strong base, such as n-butyllithium (to form an organolithium reagent) or magnesium metal (to form a Grignard reagent). google.com This step generates a highly nucleophilic aryl species.
Reaction with a Boron Electrophile: The freshly prepared organometallic reagent is then quenched with an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. google.com Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired arylboronic acid.
While effective, these methods require strictly anhydrous and inert conditions due to the high reactivity of the organometallic intermediates.
A patent for the synthesis of 3-chlorophenylboronic acid describes a process where 3-chlorobenzene magnesium chloride (a Grignard reagent) is reacted with trimethylborate at low temperatures (-60°C to -70°C).
Catalytic C-H Borylation Methodologies
In recent years, transition metal-catalyzed C-H borylation has emerged as a more atom-economical and sustainable alternative for the synthesis of arylboronic acids. acsgcipr.orgwikipedia.org This approach allows for the direct conversion of a C-H bond into a C-B bond, obviating the need for pre-halogenated starting materials. acsgcipr.org
Iridium-catalyzed C-H borylation is a particularly prominent method. nih.gov Catalytic systems, often employing ligands such as bipyridines, can selectively activate and borylate specific C-H bonds on an aromatic ring. nih.gov The regioselectivity of these reactions can be influenced by steric and electronic factors of the substrate, as well as by the design of the ligand. nih.govnih.gov For instance, bulky ligands can direct the borylation to less sterically hindered positions. tcichemicals.com While highly promising, achieving the desired regioselectivity in a polysubstituted biphenyl system like 6-chlorobiphenyl can still be a significant challenge. nih.gov
The table below presents a comparison of organometallic and catalytic C-H borylation methods.
| Borylation Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Organometallic Reagent | Aryl Halide | Organolithium or Grignard reagents, Trialkyl borate | Well-established, generally high-yielding | Requires stoichiometric strong base, sensitive to moisture and air |
| Catalytic C-H Borylation | Arene | Iridium or Rhodium catalyst, Boron source (e.g., B2pin2) | Atom-economical, avoids pre-functionalization | Regioselectivity can be challenging, may require specialized ligands |
Decarboxylative Borylation Techniques
Decarboxylative borylation represents an innovative strategy for the synthesis of arylboronic acids from readily available carboxylic acids. nih.govprinceton.edu This method offers a distinct advantage as carboxylic acids are abundant and can be accessed through various synthetic routes. nih.gov The process involves the replacement of a carboxylic acid group with a boronic acid group.
One approach involves the conversion of the carboxylic acid to a thioester, which then undergoes a rhodium-catalyzed decarbonylative borylation to yield the arylboronic ester. nih.govresearchgate.net This method has shown good functional group tolerance and proceeds under mild conditions. nih.gov
Another emerging technique is the direct deoxygenative borylation of carboxylic acids. nih.gov This metal-free approach utilizes a strong reducing and Lewis acidic diboron (B99234) reagent, such as bis(catecholato)diboron (B79384) (B2cat2), to convert aromatic carboxylic acids into benzylboronates. nih.gov This contrasts with decarboxylative methods as it retains the carbon atom of the carboxyl group. nih.gov
The development of decarboxylative and deoxygenative borylation methods provides valuable new pathways for accessing arylboronic acids from alternative starting materials, expanding the synthetic chemist's toolbox. princeton.edunih.govnih.gov
Photoinduced Borylation Approaches
Photoinduced borylation has emerged as a powerful and mild method for the synthesis of arylboronic acids, including this compound. These approaches utilize light energy to facilitate the borylation of aryl halides, offering an alternative to traditional palladium-catalyzed methods.
One notable strategy involves a metal- and additive-free, photoinduced borylation of haloarenes. organic-chemistry.org This method is advantageous due to its broad functional group tolerance and its ability to directly yield boronic acids or their corresponding esters. organic-chemistry.org In a typical procedure, an aryl halide, such as a chlorobiphenyl derivative, is reacted with a diboron reagent in the presence of a suitable photosensitizer or under direct irradiation.
Another approach employs visible-light photoredox catalysis. organic-chemistry.org For instance, the use of photocatalysts like fac-Ir(ppy)₃ can efficiently catalyze the borylation of aryl halides with bis(pinacolato)diboron. organic-chemistry.org This method is distinguished by its mild reaction conditions. organic-chemistry.org The mechanism of these reactions often involves the generation of an aryl radical from the aryl halide through a photoinduced electron transfer process. organic-chemistry.org This aryl radical then reacts with the diboron reagent to form the desired boronate ester, which can subsequently be hydrolyzed to the boronic acid. The coordination of boronic esters with Lewis basic species has been identified as a key activating interaction in photoredox catalyzed reactions. researchgate.net
Recent advancements have also explored the use of organic dyes as photocatalysts, providing a metal-free alternative for these transformations. organic-chemistry.org These methods highlight the ongoing efforts to develop more sustainable and cost-effective synthetic routes to valuable organoboron compounds. organic-chemistry.orgresearchgate.net
Functional Group Interconversion and Protection Strategies Involving the Boronic Acid Moiety
The boronic acid group is a versatile functional handle, but its reactivity often necessitates protection and derivatization strategies to achieve selective transformations on other parts of the molecule or to enhance its stability and reactivity in specific coupling reactions.
Strategies for Protecting and Deprotecting Boronic Acids for Selective Transformations
Commonly used protecting groups for boronic acids include N-methyliminodiacetic acid (MIDA) and 1,8-diaminonaphthalene (B57835) (DAN). acs.org MIDA boronates are known for their stability under various conditions, including chromatography, and are readily deprotected using mild basic hydrolysis. acs.orgchem-station.com The MIDA group effectively suppresses the reactivity of the organoboron compound in metal-catalyzed cross-coupling reactions. acs.org The introduction of the MIDA group is typically achieved by reacting the boronic acid with MIDA under conditions that remove water, such as using a Dean-Stark apparatus or molecular sieves. acs.org
The DAN protecting group is also employed to render the organoboron species unreactive towards cross-coupling. acs.org It is stable under basic and neutral conditions but can be cleaved with strong aqueous acid, making it orthogonal to the MIDA group. acs.org This orthogonality allows for sequential, selective reactions. acs.org
Pinacol (B44631) esters are perhaps the most common form of protected boronic acids due to their stability and ease of handling. chem-station.com While often used as stable surrogates, they can also be considered a protecting group. chem-station.com Deprotection to the free boronic acid can be achieved through hydrolysis, often under acidic conditions or by oxidative cleavage with reagents like sodium periodate (B1199274) (NaIO₄). chem-station.comnih.govacs.org A two-step deprotection of pinacolyl boronate esters involving transesterification with diethanolamine (B148213) followed by hydrolysis has also been developed, offering tolerance to various functional groups. nih.gov
| Protecting Group | Introduction Method | Deprotection Condition | Key Features |
| MIDA | Reaction with N-methyliminodiacetic acid (Dean-Stark or molecular sieves) acs.org | Mild basic hydrolysis acs.orgchem-station.com | High stability, suppresses cross-coupling reactivity acs.org |
| DAN | Reaction with 1,8-diaminonaphthalene acs.org | Strong aqueous acid acs.org | Orthogonal to MIDA group acs.org |
| Pinacol | Reaction with pinacol, or via Miyaura/Hartwig borylation chem-station.com | Acidic hydrolysis, oxidative cleavage (e.g., NaIO₄) chem-station.comnih.govacs.org | Common, stable, easy to handle chem-station.com |
Derivatization of Boronic Acid to Boronate Esters and Trifluoroborate Salts for Enhanced Reactivity/Stability
Derivatization of this compound into boronate esters or trifluoroborate salts can significantly enhance its stability, handling, and reactivity in subsequent chemical transformations.
Boronate Esters: Boronic acids are frequently converted to boronate esters, such as pinacol esters, to improve their stability towards air and moisture and to facilitate purification by chromatography. nih.gov These esters are generally stable compounds that can be easily handled and stored. nih.gov The formation of a boronate ester is typically achieved by the condensation of the boronic acid with a diol, like pinacol, often with the removal of water. wikipedia.org Boronate esters are key intermediates in many cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.gov
Trifluoroborate Salts: An alternative and increasingly popular derivative is the potassium aryltrifluoroborate salt (ArBF₃K). These salts are generally crystalline, air-stable solids that are easy to handle and purify. organic-chemistry.org They are often more reactive in certain cross-coupling reactions compared to the corresponding boronic acids or pinacol esters. acs.orgberkeley.edu The conversion of a boronic acid to its trifluoroborate salt is typically accomplished by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or alcoholic medium. acs.orgberkeley.edu One-pot syntheses have been developed where an aryl halide is first converted to a boronate ester via Ir-catalyzed borylation, followed by displacement of the pinacol group with KHF₂ to yield the aryltrifluoroborate. organic-chemistry.orgacs.orgberkeley.edu This approach avoids the isolation of the intermediate boronic acid or ester. organic-chemistry.orgacs.org
| Derivative | Reagents for Formation | Key Properties |
| Boronate Esters (e.g., Pinacol ester) | Diols (e.g., Pinacol) wikipedia.org | Enhanced stability, easier purification nih.gov |
| Trifluoroborate Salts (ArBF₃K) | Potassium hydrogen fluoride (KHF₂) acs.orgberkeley.edu | Crystalline, air-stable solids, enhanced reactivity organic-chemistry.org |
Purification and Isolation Methodologies for Research-Scale Studies
The purification of this compound is a critical step to ensure the reliability and reproducibility of subsequent reactions. Both chromatographic and crystallization techniques are employed to achieve high purity.
Chromatographic Techniques for High Purity Isolation
Purification of boronic acids by standard silica (B1680970) gel column chromatography can be challenging due to their polarity and potential for decomposition on the stationary phase. researchgate.net It has been noted that boronic acids can sometimes be difficult to elute from silica gel. researchgate.net
To overcome these challenges, several specialized chromatographic methods have been developed. One effective technique is the use of silica gel impregnated with boric acid for both thin-layer chromatography (TLC) and flash column chromatography. researchgate.net This method has been shown to suppress the loss of pinacol boronic esters due to over-adsorption on the silica gel. researchgate.net For the purification of boronic acids themselves, using eluents containing acetone (B3395972) or methanol (B129727) can be effective for low to mild polarity compounds. researchgate.net In some cases, neutral alumina (B75360) may be a more suitable stationary phase than silica gel. researchgate.net
Another strategy involves the derivatization of the boronic acid to a less polar boronate ester, which is generally easier to purify by standard chromatographic techniques. researchgate.net After purification, the ester can be hydrolyzed back to the pure boronic acid. nih.gov Affinity chromatography, utilizing the ability of boronic acids to bind to diols, has also been explored, particularly for biomolecule purification, and the principles can be applied to small molecule purification as well. nih.gov
Crystallization Approaches for Academic Study
Crystallization is a powerful technique for obtaining highly pure this compound, and it is the definitive method for preparing samples for X-ray crystallographic analysis to determine the solid-state structure.
Recrystallization from a suitable solvent or solvent mixture is a common method for purifying arylboronic acids. researchgate.net Solvents such as benzene, dichloroethane, and ethyl acetate (B1210297) have been used for the recrystallization of boronic acids. researchgate.net The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound. researchgate.net
For academic studies requiring single crystals for X-ray diffraction, careful control of the crystallization conditions is essential. A study on the crystal structure of a related compound, (2',3,6'-trichloro-biphenyl-2-yl)boronic acid tetrahydrofuran (B95107) monosolvate, provides insights into the solid-state conformation and intermolecular interactions. nih.gov In this case, the compound was crystallized as a solvate. nih.gov The crystal structure revealed that adjacent molecules form centrosymmetric dimers through O-H···O hydrogen bonds, a common and energetically favorable motif for boronic acids. nih.gov Further aggregation into chains was observed due to halogen-bonding interactions between chlorine atoms. nih.gov Such detailed structural information is invaluable for understanding the properties and reactivity of these molecules.
Another purification approach involves the formation of a crystalline adduct, for example, with diethanolamine. reddit.com This adduct can often be easily isolated by crystallization and then hydrolyzed to release the pure boronic acid. reddit.com
Reactivity and Mechanistic Investigations of 6 Chlorobiphenyl 3 Boronic Acid
Cross-Coupling Reaction Pathways and Optimization
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and it is the most prominent reaction pathway for arylboronic acids like 6-chlorobiphenyl-3-boronic acid. libretexts.orgnih.gov The general catalytic cycle involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The choice of ligand is critical for a successful Suzuki-Miyaura coupling, especially when dealing with challenging substrates like this compound. The presence of a chlorine atom at the 6-position (ortho to the phenyl group) introduces significant steric bulk, which can hinder the reaction. rsc.org Furthermore, the coupling partner, often an aryl chloride, requires highly active catalysts to undergo oxidative addition. nih.gov
Key Ligand Classes for Hindered Substrates:
Bulky, Electron-Rich Monophosphine Ligands: Ligands developed by Buchwald, such as SPhos and XPhos, are highly effective for coupling sterically hindered aryl chlorides. rsc.org Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. Palladacycle pre-catalysts incorporating these ligands generate the active Pd(0) species under mild conditions, which is beneficial for challenging couplings. rsc.org
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity for sterically demanding substrates. organic-chemistry.org Acenaphthoimidazolylidene palladium complexes, for instance, have demonstrated excellent yields in the formation of di-, tri-, and even tetra-ortho-substituted biaryls with low catalyst loadings. organic-chemistry.org The "flexible steric bulk" of these ligands is considered crucial for their high activity. organic-chemistry.org
The optimization of a Suzuki-Miyaura coupling involving this compound would necessitate screening a panel of such advanced ligands to overcome the steric challenges and achieve high yields.
| Entry | Ligand | Catalyst Precursor | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | PPh₃ | Pd(PPh₃)₄ | Low to Moderate | nih.govscispace.com |
| 2 | PCy₃ | Pd(dba)₂ | Good | rsc.org |
| 3 | XPhos | XPhos-Pd-G2 | Excellent | rsc.orgorganic-chemistry.org |
| 4 | SPhos | SPhos-Pd-G2 | Excellent | rsc.orgrsc.org |
| 5 | Acenaphthoimidazolylidene (NHC) | Pd-NHC Complex | Excellent (>99%) | organic-chemistry.org |
The reactivity of this compound would be highly dependent on the electronic and steric nature of its coupling partner.
Sterically Hindered Systems: Coupling with other sterically hindered partners (e.g., di-ortho-substituted aryl halides) is a significant challenge. rsc.org The combined steric bulk can severely slow down or prevent the reaction. However, specialized catalyst systems, such as those using AntPhos or BI-DIME ligands, have been developed to facilitate such transformations, even allowing for the synthesis of hexaalkylbenzenes. rsc.org Boronic esters are sometimes noted to react more slowly than their corresponding acids but may offer greater stability. researchgate.net
Electron-Rich/Poor Partners: The electronic properties of the coupling partner (typically an aryl halide) are crucial.
Electron-deficient aryl halides (containing electron-withdrawing groups) are generally more reactive in the oxidative addition step, making them good coupling partners. libretexts.org
Electron-rich aryl halides (containing electron-donating groups) are more challenging substrates as they undergo oxidative addition more slowly. nih.gov Highly active catalytic systems with electron-rich phosphine (B1218219) ligands are required for efficient coupling. nih.gov
Polychlorinated Aromatics: Research into the synthesis of polychlorinated biphenyls (PCBs) via Suzuki coupling shows that chloro-substituted arylboronic acids can be effectively coupled with bromochlorobenzenes. nih.gov This indicates that this compound is a viable substrate for creating more complex chlorinated aromatic systems. Selective and serial couplings on polychlorinated substrates are also possible, allowing for controlled synthesis. nih.gov
The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and heavily debated part of the catalytic cycle. acs.orgrsc.org
Transmetalation: This step is initiated by a base. libretexts.org Two primary pathways are proposed:
The Boronate Pathway: The base (e.g., OH⁻) reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (ArB(OH)₃⁻). This boronate then reacts with the arylpalladium(II) halide complex ([Ar'Pd(L)₂X]). acs.orgresearchgate.netsemanticscholar.org
The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex ([Ar'Pd(L)₂(OH)]). This complex then reacts directly with the neutral boronic acid. acs.orgrsc.org
Systematic studies suggest that for reactions using weak bases in aqueous solvents, the pathway involving the palladium hydroxo complex reacting with the neutral boronic acid is the dominant route for transmetalation. acs.org However, the general consensus often aligns with the boronate pathway being favorable under many basic conditions. rsc.org Recent investigations have also confirmed that boronic esters can undergo transmetalation directly without prior hydrolysis, and in some cases, can transmetalate significantly faster than the corresponding boronic acid. nih.govillinois.edu
Reductive Elimination: This is the final step where the two organic groups on the palladium(II) intermediate couple and are expelled from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org The steric and electronic properties of the ligands play a major role, with bulky ligands often accelerating this step. rsc.org
The choice of base and solvent system profoundly impacts the efficiency and outcome of the Suzuki-Miyaura coupling. researchgate.netsemanticscholar.org
Bases: The primary role of the base is to activate the boronic acid for transmetalation by converting it to a more nucleophilic boronate species. researchgate.netsemanticscholar.org Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). scispace.comresearchgate.net
Stronger bases like potassium tert-butoxide (t-BuOK) are often required for less reactive substrates, such as aryl chlorides. organic-chemistry.org
The choice of base can also influence selectivity, as the gradual formation of boric acid during the reaction can disturb the acid-base equilibrium. semanticscholar.org
Solvents: Solvents are chosen based on the solubility of the reagents and the reaction temperature. Common choices include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents. rsc.org
Aqueous solvent mixtures are frequently used, as water can help dissolve the inorganic base and facilitate the reaction. nih.gov
For the coupling of 6-chloropurines with electron-deficient arylboronic acids, aqueous conditions were found to be necessary, whereas electron-rich partners reacted smoothly under anhydrous conditions, highlighting the substrate-dependent nature of solvent choice. scispace.com
| Entry | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃ | Toluene/H₂O | Good to Excellent | scispace.com |
| 2 | K₃PO₄ | Dioxane/H₂O | Excellent | nih.gov |
| 3 | Cs₂CO₃ | Dioxane | Good | scispace.com |
| 4 | t-BuOK | Dioxane | Excellent (for hindered substrates) | organic-chemistry.org |
| 5 | NaOH | THF/H₂O | Good | libretexts.org |
Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper, Nickel)
While palladium is the dominant metal for this type of coupling, other transition metals like copper and nickel offer alternative and sometimes advantageous catalytic systems for reactions involving arylboronic acids.
Copper-Catalyzed Reactions: Copper catalysis is a valuable complement to palladium-catalyzed reactions, particularly for C-C and C-heteroatom bond formation. nih.gov Copper-catalyzed homocoupling of boronic acids can be an undesired side reaction but has been mechanistically studied. nih.gov These studies show that a coordinating base is required to enable the B-to-Cu(II) transmetalation. nih.gov Copper-mediated N-amidation of boronic acids has also been developed as a useful method for C-N bond formation under non-basic and non-oxidizing conditions. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts are often cheaper than palladium and exhibit unique reactivity. They are particularly effective for coupling reactions involving aryl arenesulfonates and have shown excellent performance with electron-poor arylboronic acids. nih.gov Nickel catalysis can also be used for the coupling of arylboronic acids with thiophenols to synthesize diarylsulfides at room temperature. rsc.org In some cases, nickel can catalyze the cross-coupling of boronic acids with phthalimides to generate ortho-substituted benzamides. nsf.gov The reaction of this compound under nickel catalysis would be expected to proceed efficiently, especially with electron-deficient coupling partners. nih.govorganic-chemistry.org
Catalyst-Free Cross-Coupling Approaches
While transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most common applications for arylboronic acids, there is a growing interest in developing catalyst-free methodologies to enhance the sustainability of chemical synthesis. For a compound like this compound, catalyst-free cross-coupling would typically involve the reaction of the boronic acid group with a suitable coupling partner under conditions that promote the reaction without the need for a transition metal catalyst.
Although specific studies detailing catalyst-free cross-coupling reactions of this compound are not extensively documented, the general principles of such transformations can be applied. These reactions often rely on the activation of the boronic acid, for instance, through the formation of a boronate species, which can then react with an appropriate electrophile. The reaction conditions, including the choice of base and solvent, are critical in facilitating these transformations. The inherent reactivity of the C-B bond can be harnessed to form new carbon-carbon or carbon-heteroatom bonds under thermal or photolytic conditions, bypassing the need for a metal catalyst.
Directed Functionalization Strategies of the Biphenyl (B1667301) and Chloro Moieties
The presence of two distinct functional groups in this compound—the chlorine substituent and the boronic acid group—allows for selective and directed functionalization, enabling the synthesis of a diverse array of complex molecules.
Transformations Involving the Boronic Acid Group (Beyond Cross-Coupling)
The boronic acid functionality is highly versatile and can be transformed into a wide range of other functional groups, extending the synthetic utility of this compound beyond traditional cross-coupling reactions.
One of the most significant transformations is the oxidation of the boronic acid to a hydroxyl group, a reaction known as ipso-hydroxylation. This conversion provides a direct route to phenolic compounds. Other transformations include conversion to nitro groups, halides, and various carbon-based functionalities. These reactions typically involve the formation of a boronate intermediate, which then undergoes rearrangement and subsequent reaction to yield the desired product.
| Reagent | Product Functional Group | Reaction Type |
| H₂O₂ | Hydroxyl (-OH) | ipso-Hydroxylation |
| NH₂OH | Amino (-NH₂) | Amination |
| Halogenating agents (e.g., NBS, NCS) | Halogen (-Br, -Cl) | Halogenation |
Ipso-Hydroxylation and Other Functional Group Transformations
Ipso-hydroxylation, the replacement of the boronic acid group with a hydroxyl group, is a particularly valuable transformation. This reaction can be achieved under mild, often catalyst-free, conditions using various oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide in an aqueous medium. The reaction proceeds through the formation of a peroxoboronate intermediate, which then undergoes rearrangement to afford the corresponding phenol.
The mechanism of ipso-hydroxylation is believed to involve the nucleophilic attack of a peroxide species on the boron atom to form a tetrahedral boronate. This is followed by a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom, with concomitant cleavage of the O-O bond. Subsequent hydrolysis yields the phenol and boric acid. This transformation is generally high-yielding and tolerant of a wide range of functional groups, making it a robust method for the synthesis of substituted phenols from their corresponding boronic acids. researchgate.netresearchgate.netepa.govnih.gov
Stereochemical and Regiochemical Control in Transformations
The biphenyl scaffold of this compound introduces the possibility of atropisomerism if rotation around the C-C single bond connecting the two phenyl rings is sufficiently hindered. While the parent compound is not chiral, derivatization or the introduction of bulky groups at the ortho positions can lead to the formation of stable atropisomers.
Investigations into Diastereoselectivity and Enantioselectivity in its Reactions
While specific studies on the diastereoselective and enantioselective reactions of this compound are limited, the principles of asymmetric synthesis involving chiral boronic acids and esters are well-established and can be extrapolated. The development of enantioselective Suzuki-Miyaura coupling reactions to form axially chiral biaryls has been an area of intense research. acs.orgnih.gov These reactions often employ chiral ligands that coordinate to the metal catalyst, thereby inducing asymmetry in the product.
In the context of this compound, if the molecule were to be modified to create a chiral center or an axis of chirality, subsequent reactions could be controlled to favor the formation of one diastereomer or enantiomer over the other. For instance, in reactions involving the boronic acid group, the use of chiral diols to form chiral boronate esters can influence the stereochemical outcome of subsequent transformations. Similarly, in reactions at the chlorine substituent, the use of chiral nucleophiles or catalysts could lead to stereoselective product formation.
The Petasis boronic acid Mannich reaction is a notable example where chiral auxiliaries or catalysts can be used to control the diastereoselectivity of the reaction between a boronic acid, an amine, and an aldehyde. nih.gov Although not directly applied to this compound in the reviewed literature, such strategies represent a potential avenue for achieving stereochemical control in its transformations.
Regioselective Functionalization Studies within the Biphenyl System
There is a lack of specific studies detailing the regioselective functionalization of this compound. In broader contexts, the regioselectivity of reactions on biphenyl systems is influenced by the electronic and steric effects of existing substituents. For instance, in Suzuki-Miyaura cross-coupling reactions involving polychlorinated aromatics, the site of reaction is often dictated by the relative reactivity of the carbon-chlorine bonds, which can be influenced by the electronic nature of the boronic acid partner. However, without direct experimental investigation into this compound, any discussion of regioselectivity would be purely speculative.
Kinetic and Thermodynamic Studies of Reaction Processes
Detailed kinetic and thermodynamic data for reactions involving this compound are also absent from the current body of scientific literature.
No specific studies determining the reaction rates or identifying the rate-limiting steps for processes involving this compound have been found. General mechanistic investigations of the Suzuki-Miyaura reaction suggest that the rate-limiting step can vary depending on the specific substrates, catalyst, and reaction conditions, and can include oxidative addition, transmetalation, or reductive elimination. Without empirical data for this compound, it is not possible to present a data table of reaction rates or definitively state the rate-limiting steps for its reactions.
Similarly, there are no available equilibrium studies or detailed product distribution analyses for reactions of this compound. Such studies are crucial for understanding the thermodynamic favorability of different reaction pathways and the stability of the resulting products. The distribution of products in reactions of substituted biphenyls is a complex interplay of kinetic and thermodynamic factors, and in the absence of specific research on this compound, a quantitative analysis cannot be provided.
Applications in Advanced Organic Synthesis and Materials Science Research
Construction of Complex Polyaromatic Systems and Heterocycles
The synthesis of extended polyaromatic and heterocyclic systems is a cornerstone of materials science and medicinal chemistry. 6-Chlorobiphenyl-3-boronic acid serves as a key starting material for these complex targets through sophisticated synthetic strategies.
Annulation, the process of building a new ring onto a molecule, is a powerful method for constructing complex cyclic systems. The unique substitution pattern of this compound allows it to participate in sequential reactions to form larger, fused structures. For instance, synthetic protocols involving tandem reactions, such as a Michael addition followed by intramolecular cyclization and decarboxylation, have proven effective for creating fused ring systems like 5,6-fused 2-pyridones in aqueous conditions. organic-chemistry.org While not directly involving this compound, this methodology illustrates a pathway where the biphenyl (B1667301) unit could act as the foundational structure onto which new heterocyclic rings are built.
The boronic acid moiety is particularly instrumental in macrocyclization. The reversible formation of boronate esters with diols is a key principle of dynamic covalent chemistry, which can be harnessed to direct the self-assembly of macrocycles and other organized architectures. rsc.org This allows for thermodynamic control and self-correction during the synthesis, leading to higher yields of desired macrocyclic structures.
Table 1: Synthetic Strategies for Complex Ring Construction
| Strategy | Description | Relevance to this compound |
| Tandem Annulation | A multi-step reaction sequence (e.g., Michael addition-cyclization) that occurs in one pot to form a new ring. organic-chemistry.org | The biphenyl core can serve as the substrate for building additional fused heterocyclic or carbocyclic rings. |
| Dynamic Covalent Macrocyclization | The use of reversible reactions, such as boronic acid condensation with diols, to facilitate the thermodynamically controlled formation of large rings. rsc.org | The boronic acid group can be reacted with poly-diol linkers to form complex macrocycles. |
| Electrophilic Borylation/Cyclization | Intramolecular electrophilic borylation can lead to the formation of boron-containing polycyclic aromatic hydrocarbons (PAHs). mdpi.com | This strategy could be adapted to create novel, rigid, boron-doped aromatic systems from precursors derived from this compound. |
The generation of fused aromatic rings and well-defined aromatic oligomers is critical for developing materials with tailored electronic and photophysical properties. This compound is an exemplary building block for these purposes. Strategies like the inverse electron-demand Diels-Alder (iEDDA) reaction, which can form fused-ring systems from electron-poor dienes, represent a viable pathway for elaborating the biphenyl core of the molecule. rsc.org
More commonly, the boronic acid functional group is employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the sequential and controlled addition of other aromatic units, leading to the synthesis of aromatic oligomers. By designing a synthetic sequence that alternates between coupling at the boronic acid site and modifying or coupling at the chloro-substituted position, chemists can construct extended, conjugated systems with precise control over their final structure and length.
Modular Synthesis of Complex Molecular Architectures and Scaffolds
The concept of modular synthesis, where complex molecules are assembled from interchangeable building blocks, is central to modern drug discovery and materials science. This compound embodies the qualities of an ideal modular building block.
A divergent synthetic pathway enables the creation of multiple, structurally distinct compounds from a single, common intermediate. This compound is perfectly suited for this role due to its two orthogonal reactive sites: the boronic acid and the chlorine atom.
The boronic acid group readily participates in Suzuki-Miyaura cross-coupling to form C-C bonds with aryl halides. smolecule.com Simultaneously, the chlorine atom can be targeted by other reactions, such as a separate cross-coupling reaction or nucleophilic aromatic substitution. This dual reactivity allows chemists to "diverge" from the central this compound core to create a wide array of derivatives. This modularity has been demonstrated in the three-component assembly of fluorescent dyes, where various boronic acids are combined with Schiff-base ligands to produce a range of fluorophores with tunable properties. nih.gov This approach highlights how different boronic acid building blocks can be used to systematically alter molecular structure and function. nih.govrsc.org
In chemical biology and drug discovery, a molecular "scaffold" is a core structure upon which various functional groups are appended to create a "library" of related compounds for biological screening. The rigid biphenyl structure of this compound makes it an excellent scaffold.
The true power of this scaffold is realized in library synthesis. By reacting the boronic acid with a diverse set of coupling partners and subsequently reacting the chloro-group with another set of reagents, a combinatorial library of compounds can be rapidly generated. This approach is invaluable for exploring chemical space and identifying molecules with specific biological activities. For example, libraries of boronic acids have been screened to identify novel chemotypes for inhibiting specific enzymes, such as the FMS-like tyrosine kinase-3 (FLT3) in acute myeloid leukemia. nih.gov In such studies, the boronic acid group is often found to be essential for biological activity, underscoring its importance as a key pharmacophoric element within the molecular scaffold. nih.govnih.gov
Table 2: Modular Library Generation from this compound Scaffold
| Scaffold Position | Reaction Type | Example Reagent Class (R¹, R²) | Resulting Structure |
| Position 3 (Boronic Acid) | Suzuki Coupling | Aryl Bromides (Ar¹-Br) | A library of 6-Chloro-3-(Ar¹)-biphenyl derivatives |
| Position 6' (Chlorine) | Suzuki Coupling | Aryl Boronic Acids (Ar²-B(OH)₂) | A library of 6-(Ar²)-biphenyl-3-boronic acid derivatives |
| Both Positions (Sequential) | Sequential Suzuki Couplings | Ar¹-Br, then Ar²-B(OH)₂ | A diverse library of 6-(Ar²)-3-(Ar¹)-biphenyl compounds |
Precursors for Advanced Functional Materials
The unique electronic properties and synthetic accessibility of this compound and its derivatives make them attractive precursors for a new generation of advanced materials. The incorporation of this biphenylboronic acid unit into larger molecular or polymeric structures can impart specific, desirable functionalities.
Applications are emerging in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Aromatic boronic acids are listed as key intermediates for OLED materials, where the rigid and electronically active aromatic core is essential for charge transport and luminescent properties. boronmolecular.com Furthermore, the principles of modular synthesis using boronic acids can be applied to create highly luminescent materials. Research has shown that boronic acid-substituted metal complexes can be used as building blocks in sequential coupling strategies to produce complex assemblies that exhibit efficient energy transfer, a critical property for light-emitting and sensing applications. rsc.org The ability to construct modular fluorescent dyes from boronic acid precursors further demonstrates their potential in developing materials for bioimaging and diagnostics. nih.gov
Table 3: Applications of this compound in Materials Science
| Material Type | Relevant Property | Role of the Compound | Potential Application |
| OLED Materials | Charge transport, luminescence | Serves as a rigid, electronically active building block for emissive or host materials. boronmolecular.com | Display and lighting technology |
| Luminescent Assemblies | Intramolecular energy transfer | Acts as a coupling partner to link different chromophoric units into a single molecular system. rsc.org | Molecular sensors, light-harvesting systems |
| Modular Fluorophores | Tunable photophysics | Provides a core scaffold for creating libraries of dyes with varying emission properties. nih.gov | Bioimaging, cellular staining, diagnostics |
| Functional Nanoparticles | Molecular recognition, targeting | Can be used to functionalize nanoparticle surfaces for specific binding or drug delivery purposes. | Targeted therapy, advanced diagnostics |
Integration into Polymer Backbones for Research Purposes
The creation of polymers with tailored properties is a major focus of materials science. This compound can serve as a monomeric unit for integration into polymer backbones, particularly for creating poly(p-phenylene)s and related conjugated polymers. physicsjournal.net The biphenyl unit introduces a rigid, planar segment into the polymer chain, which can enhance thermal stability and confer specific optical and electronic properties.
The primary method for this integration is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.com In a typical polymerization scheme, this compound can be reacted with a di-halogenated aromatic comonomer. The boronic acid end reacts with a halide on the comonomer, extending the polymer chain. The chlorine atom on the biphenyl unit can be retained to fine-tune the polymer's electronic properties and solubility, or it can potentially be used as a site for further post-polymerization modification. The synthesis of such polymers is crucial for research into high-performance materials, liquid crystals, and specialty plastics. physicsjournal.net
Role in the Synthesis of Optoelectronic Precursors (e.g., monomers)
The field of organic electronics relies on materials with specific energy levels for efficient charge transport and light emission. Triarylborane compounds, known for their electron-deficient nature, are actively researched for use as electron-transporting materials (ETMs) and emitters in Organic Light-Emitting Diodes (OLEDs). frontiersin.orgmdpi.com
This compound is an ideal precursor for synthesizing complex monomers and functional materials for optoelectronic applications. Through Suzuki coupling, it can be joined with various electron-donating aromatic systems (like carbazoles or amines) to create 'push-pull' architectures. frontiersin.org In these molecules, the electron-donating group 'pushes' electron density towards the electron-accepting biphenylborane core. This intramolecular charge transfer is key to tuning the emission color and efficiency of the final OLED device. The presence of the chlorine atom can further modulate the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, providing a strategy for designing materials with desired properties, such as deep blue emission, which remains a significant challenge in OLED technology. frontiersin.orgrsc.org
Contributions to Natural Product and Pharmaceutical Scaffold Synthesis
The biphenyl moiety is a common structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. This compound provides a direct and efficient tool for introducing this important scaffold during synthesis.
Key Intermediate in Retrosynthetic Analysis of Target Molecules
Retrosynthetic analysis is a technique used to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available precursors. solubilityofthings.comslideshare.net When a target molecule contains a substituted biphenyl core, a strategic C-C bond disconnection across the biphenyl linkage is often a key step in the analysis. researchgate.net This disconnection points to a Suzuki-Miyaura coupling as a powerful method for forming that bond in the forward synthesis.
In this context, this compound emerges as a logical and valuable synthon (synthetic equivalent). For a target molecule containing a 6-chloro-biphenyl-3-yl unit, the retrosynthetic plan would identify this boronic acid as a key building block to be coupled with an appropriate aryl halide or triflate partner. This approach is highly favored due to the mild reaction conditions and high functional group tolerance of the Suzuki coupling, which minimizes the need for extensive use of protecting groups. fiveable.me This strategy has been successfully applied in the synthesis of complex natural products and various polychlorinated biphenyls (PCBs) for research purposes. nih.govuky.eduuiowa.edu
Elucidation of Synthetic Routes to Biologically Relevant Scaffolds
Beyond the synthesis of specific natural products, this compound is instrumental in constructing libraries of compounds based on biologically relevant scaffolds for drug discovery. The biphenyl scaffold is a known pharmacophore in many therapeutic areas, including as cannabinoid receptor modulators. nih.govmdpi.com
Medicinal chemists can utilize this compound as a foundational piece to be coupled with a diverse range of heterocyclic or carbocyclic halides. This modular approach allows for the rapid generation of numerous analogues, each with a slightly different three-dimensional shape and electronic profile. For example, its use in the synthesis of novel antagonists for the CB1 cannabinoid receptor demonstrates its utility in creating new pharmacological tools. nih.gov By systematically varying the coupling partner, researchers can explore the structure-activity relationship (SAR) of a particular scaffold, identifying the key structural features required for optimal biological activity and paving the way for the development of new therapeutic agents. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BClO₂ |
| Molecular Weight | 232.47 g/mol |
| Appearance | White to off-white powder/crystals |
| Primary Application | Suzuki-Miyaura cross-coupling reactions |
Table 2: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a general reaction scheme where this compound is a reactant.
| Reactant A | Reactant B | Catalyst | Base | Product |
|---|
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Profiling
The electronic structure and reactivity of a molecule like 6-chlorobiphenyl-3-boronic acid would typically be explored using quantum chemical calculations. These studies provide insight into the molecule's stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For a molecule such as this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. wikipedia.org These properties, known as reactivity descriptors, help in understanding the chemical behavior of the molecule.
Key descriptors that would be calculated include:
Electron Affinity (A): The energy released when an electron is added to a neutral molecule.
Ionization Potential (I): The energy required to remove an electron from a neutral molecule.
Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are derived from the energies of the frontier molecular orbitals. wikipedia.org A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. wikipedia.org
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. cureffi.org For this compound, FMO analysis would reveal the distribution of these orbitals across the biphenyl (B1667301) and boronic acid moieties, indicating the most probable sites for reaction, such as in Suzuki-Miyaura cross-coupling reactions. researchgate.netorganic-chemistry.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling reaction mechanisms, providing detailed insights that are often difficult to obtain through experimental means alone.
Computational Elucidation of Catalytic Cycles and Mechanisms
For this compound, a primary application is the Suzuki-Miyaura cross-coupling reaction to form more complex biphenyl derivatives. researchgate.netnih.gov DFT calculations can be used to elucidate the entire catalytic cycle of this reaction, which typically involves three main steps:
Oxidative Addition: The aryl halide adds to the palladium(0) catalyst.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that often requires activation by a base. researchgate.net
Reductive Elimination: The two organic groups couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Computational modeling would identify the structures of all intermediates and transition states within this cycle.
Energy Profile Diagrams for Mechanistic Interpretation
By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile diagram for a specific reaction can be constructed. This diagram provides a quantitative representation of the reaction pathway, showing the activation energies for each step. The highest activation energy corresponds to the rate-determining step of the reaction. For the Suzuki coupling of this compound, this diagram would clarify the energetic feasibility of the proposed mechanism and could be used to rationalize reaction outcomes under different conditions.
Conformational Analysis and Steric Effects
The three-dimensional structure of a molecule significantly influences its physical properties and reactivity. researchgate.netresearchgate.net
Conformational analysis of this compound would involve calculating the potential energy surface as a function of key dihedral angles. The most important of these is the torsion angle between the two phenyl rings of the biphenyl system. Due to the presence of the chlorine atom at the 6-position, significant steric hindrance is expected, which would likely force the two rings to adopt a twisted, non-planar conformation. nih.gov
The boronic acid group, -B(OH)₂, also has rotational freedom around the C-B bond. Its orientation relative to the phenyl ring will be influenced by steric interactions with the adjacent hydrogen atom and electronic effects. DFT calculations can identify the most stable conformers (energy minima) and the energy barriers for rotation between them. researchgate.net These steric and conformational factors play a crucial role in how the molecule interacts with other reactants, particularly the bulky palladium catalyst in cross-coupling reactions. researchgate.net
Influence of Biphenyl Rotation on Reactivity and Selectivity
The reactivity and selectivity of biphenyl compounds in catalytic reactions, such as the Suzuki-Miyaura coupling, are significantly influenced by the dihedral angle between the two phenyl rings. researchgate.netacs.org In this compound, the presence of substituents on the biphenyl core dictates the rotational freedom and the equilibrium conformation of the molecule.
While the specific crystal structure for this compound is not available, analysis of a closely related, sterically hindered molecule, (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid, offers valuable insights. nih.goviucr.org In this analogue, the chlorine substituents force the phenyl rings to be nearly perpendicular to each other, with a measured dihedral angle of 87.9(1)°. nih.govnih.gov This is a substantial twist compared to the 45-48° angle observed in the less-hindered (2-biphenylyl)boronic acid. nih.gov A large dihedral angle, as would be expected in this compound due to the chlorine at the 6-position, reduces the planarity and conjugation of the biphenyl system. This conformation can affect the molecule's interaction with a catalyst's active site, potentially lowering reaction rates by impeding the optimal geometric arrangement for processes like oxidative addition or transmetalation. researchgate.netnih.gov
Steric Hindrance Effects in Catalyst-Substrate Interactions
Steric hindrance is a critical factor governing the interaction between a substrate and a catalyst. researchgate.netresearchgate.net In this compound, the chlorine atom at the 6-position (ortho to the inter-ring C-C bond) and the boronic acid group at the 3-position create a specific steric profile that influences its approach to a catalytic center.
Again, the crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid provides a concrete example of severe steric effects. nih.govnih.govresearcher.life The substituents cause the boronic acid group itself to be significantly twisted out of the plane of its attached phenyl ring by 69.2(1)°. nih.govnih.govresearcher.life This rotation is a direct consequence of steric repulsion from the adjacent substituted phenyl ring. Such steric bulk can hinder the effective coordination of the boronic acid to the metal center of a catalyst, a crucial step in cross-coupling reactions. rsc.orgnih.gov This can necessitate the use of specialized catalysts with less bulky ligands or require more forcing reaction conditions to overcome the steric barrier. researchgate.netresearchgate.net However, computational studies on other systems suggest that the interplay of forces is complex, and in some cases, attractive London dispersion interactions between the substrate and catalyst can be more decisive for selectivity than simple steric repulsion. nih.gov
Table 1: Selected Crystallographic Data for the Analogue Compound (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran (B95107) monosolvate. nih.goviucr.orgnih.gov
| Parameter | Value | Significance |
| Phenyl-Phenyl Dihedral Angle | 87.9(1)° | Indicates a nearly perpendicular arrangement of the phenyl rings, impacting conjugation and reactivity. |
| C-B Bond Rotation Angle (τ C2—C1—B1—O1) | 69.2(2)° | Shows significant twisting of the boronic acid group due to steric hindrance from the adjacent ring. |
| B-C Bond Length | 1.5907(16) Å | Typical bond length for an arylboronic acid. |
| B-O Bond Lengths | 1.3514(14) Å, 1.3641(14) Å | Standard bond lengths within the boronic acid moiety. |
Intermolecular Interactions and Crystal Engineering Studies of Boronic Acid Derivatives
The study of intermolecular interactions in the solid state, known as crystal engineering, is fundamental to understanding how molecules recognize each other and assemble into ordered structures. rsc.orgyoutube.com Boronic acids are particularly valuable building blocks in this field due to the directional hydrogen-bonding capabilities of the -B(OH)₂ group. acs.orgresearchgate.netresearchgate.net
Arylboronic acids commonly form robust hydrogen-bonded dimers in the solid state. nih.gov The crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid shows that adjacent molecules are linked via pairs of O-H···O interactions to form centrosymmetric dimers with a characteristic R²₂(8) graph set motif. nih.govnih.govresearcher.life This is a highly favorable and common supramolecular synthon for boronic acids. researchgate.net
Beyond this primary dimer formation, other interactions dictate the larger crystal architecture. In halogenated derivatives like this compound, halogen bonds can play a significant role. The structure of the trichloro-analogue reveals that neighboring dimers are connected through Cl···Cl halogen bonds (with distances of 3.464(1) Å and 3.387(1) Å), linking the dimers into chains and further aggregating them. iucr.orgnih.govresearcher.life The interplay of these various non-covalent forces—strong O-H···O hydrogen bonds, weaker Cl···Cl interactions, and van der Waals forces—creates a complex and predictable three-dimensional supramolecular assembly. researchgate.netmdpi.com The ability to direct these interactions allows for the rational design of crystalline materials with specific structures and properties. acs.org
Table 2: Key Intermolecular Interactions in the Crystal Structure of the Analogue (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid. iucr.orgnih.gov
| Interaction Type | Description | Observed Distance (Å) |
| Hydrogen Bond (O-H···O) | Forms centrosymmetric dimers between boronic acid groups. | - |
| Halogen Bond (Cl···Cl) | Links neighboring dimers into chains. | 3.464(1) |
| Halogen Bond (Cl···Cl) | Provides further aggregation of chains. | 3.387(1) |
Analytical Methodologies and Spectroscopic Approaches in Research Studies
X-ray Crystallography for Solid-State Structural Determination of Intermediates and Products
X-ray crystallography stands as a cornerstone technique for the unambiguous determination of molecular structures in the crystalline phase. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice, such as hydrogen bonding and halogen bonding. These interactions are fundamental to understanding the material's bulk properties.
While a specific crystal structure for 6-Chlorobiphenyl-3-boronic Acid is not publicly available, extensive studies on closely related compounds, such as other chlorinated biphenyl (B1667301) boronic acids, provide a strong foundation for predicting its structural characteristics.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining high-resolution structural data. In a typical SCXRD experiment, a single crystal of the compound is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
A study on (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran (B95107) monosolvate offers valuable insights into the likely structural features of this compound. nih.gov In this related molecule, the boronic acid group adopts a syn-anti conformation. nih.gov A significant twist is observed along the carbon-boron bond, a result of steric hindrance from the adjacent substituted phenyl ring. nih.gov The two phenyl rings of the biphenyl core are nearly perpendicular to each other, with a dihedral angle of approximately 87.9°. nih.gov
In the crystal lattice, molecules of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid are linked through O-H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov Additionally, Cl···Cl halogen bonding interactions are observed, which further stabilize the crystal packing by linking neighboring dimers into chains. nih.goviucr.org
Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/Feature | Rationale based on Analogous Compounds |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted arylboronic acids. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Often observed for boronic acid dimers. |
| Dihedral Angle (between phenyl rings) | 40° - 60° | The single chlorine at the 6-position would induce a twist, but less severe than multiple ortho-substituents. |
| C-B Bond Length | ~1.56 Å | Typical for arylboronic acids. |
| B-O Bond Lengths | ~1.37 Å | Characteristic of the boronic acid moiety. |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonding (dimer formation), C-H···π interactions, potential Cl···O or Cl···π halogen bonding. | Boronic acids are excellent hydrogen bond donors/acceptors. The aromatic rings and chlorine atom provide sites for other weak interactions. |
Electrochemical and Spectroelectrochemical Methods for Redox Behavior Studies of Related Species
Electrochemical techniques are powerful tools for investigating the redox properties of molecules, providing information on their oxidation and reduction potentials. These properties are directly related to the electronic structure of the compound and are crucial for understanding its reactivity in electron transfer processes. Cyclic voltammetry (CV) is a commonly employed technique for such studies.
The chlorine atom, being an electron-withdrawing group, is expected to make the oxidation of the biphenyl system more difficult (i.e., shift the oxidation potential to more positive values) compared to unsubstituted biphenyl. Conversely, it would facilitate reduction. The boronic acid group is also electron-withdrawing, which would further contribute to this effect.
Research on the electrochemical arylation of arenes has shown that the oxidation potential of the arylated product is often lower than that of the starting material, which can lead to overoxidation. mdpi.com This highlights the importance of understanding the redox potentials of intermediates and products in synthetic applications.
Spectroelectrochemical methods, which combine electrochemistry with spectroscopy (e.g., UV-Vis), allow for the characterization of species generated at the electrode surface. These techniques would be valuable for identifying the radical cations or anions formed during the redox processes of this compound and for studying their stability and subsequent reactions.
Table 2: Predicted Electrochemical Properties of this compound and Related Compounds
| Compound | Predicted Redox Process | Expected Potential Range (vs. Ag/AgCl) | Influencing Factors |
| This compound | Irreversible Oxidation | +1.5 to +2.0 V | Electron-withdrawing effects of both the chloro and boronic acid groups. |
| This compound | Irreversible Reduction | -1.8 to -2.2 V | The presence of the chloro and boronic acid groups facilitates the acceptance of an electron. |
| Biphenyl | Reversible Oxidation | ~ +1.4 V | Reference compound with no substituents. |
| Chlorobenzene (B131634) | Irreversible Reduction | ~ -2.3 V | Demonstrates the effect of a single chloro substituent on an aromatic ring. |
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Systems for 6-Chlorobiphenyl-3-boronic Acid Transformations
The transformation of this compound, particularly in Suzuki-Miyaura coupling reactions, is an area of active research. Due to the steric hindrance and the lower reactivity of the aryl chloride, developing highly efficient and robust catalytic systems is crucial. Recent advancements have focused on creating new ligands and optimizing reaction conditions to overcome these challenges.
A significant development is the use of novel phosphine (B1218219) ligands. For instance, a new indolylphosphine ligand, WK-phos, when combined with palladium(II) acetate (B1210297), has shown high efficiency in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides. researchgate.net This system allows for very low palladium loading, which is both cost-effective and reduces metal contamination in the final product. researchgate.net Similarly, the design of N-heterocyclic carbene (NHC) based palladium catalysts has proven effective for coupling hindered aryl chlorides like this compound. organic-chemistry.org Bulky NHC ligands can enhance the reactivity of the palladium complex, enabling reactions at lower temperatures. organic-chemistry.org
Researchers are also exploring the use of trace amounts of commercially available palladium catalysts, which simplifies the process and reduces costs. nih.gov For example, a system using Pd(PPh₃)₄ with a co-catalyst has been shown to efficiently couple deactivated and sterically hindered aryl chlorides. nih.gov Furthermore, the development of heterogeneous catalysts, such as palladium supported on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-DTPA-Pd), offers the advantage of easy separation and reusability, contributing to more sustainable processes. researchgate.net The optimization of these catalytic systems often involves a careful selection of bases and solvents to maximize yield and minimize side reactions. organic-chemistry.orgnih.gov
| Catalyst System | Key Features | Application |
| Pd(OAc)₂ with WK-phos | High turnover number (TON), low catalyst loading | Suzuki-Miyaura coupling of sterically hindered aryl chlorides researchgate.net |
| NHC-based Palladium Acetate | Effective for hindered substrates, mild reaction conditions | Suzuki-Miyaura coupling of aryl and vinyl chlorides organic-chemistry.org |
| Pd(PPh₃)₄ / (t-Bu)PCy₂ | Utilizes trace amounts of catalyst, cost-effective | Suzuki-Miyaura coupling of deactivated and hindered aryl chlorides nih.gov |
| Fe₃O₄@SiO₂-DTPA-Pd | Magnetically recoverable, stable, and reusable | Suzuki coupling reactions researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
The integration of this compound transformations into flow chemistry and automated synthesis platforms presents a significant opportunity for enhancing scalability, efficiency, and safety. Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers several advantages over traditional batch processes, particularly for reactions that are fast, exothermic, or involve hazardous intermediates. organic-chemistry.orgnih.govyoutube.com
For the synthesis and subsequent reactions of boronic acids, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. organic-chemistry.orgnih.gov This is particularly beneficial for the synthesis of boronic acids themselves, which can be generated in situ and used immediately in a subsequent reaction step, minimizing decomposition and side product formation. organic-chemistry.orgnih.gov Automated platforms, often incorporating liquid handlers and robotic systems, can be used to perform high-throughput screening of reaction conditions and to synthesize libraries of compounds for drug discovery and materials science. youtube.combeilstein-journals.org
| Technology | Advantages for this compound |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, potential for in-situ generation and use. organic-chemistry.orgnih.govyoutube.com |
| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis for discovery applications, reduced manual intervention. youtube.combeilstein-journals.org |
| Modular Platforms | Integration of multiple synthetic and purification steps, streamlined "end-to-end" processing. youtube.com |
Exploration of Photochemical and Electrochemical Approaches for its Reactions
Emerging research is exploring the use of photochemical and electrochemical methods to drive reactions involving arylboronic acids like this compound. rsc.org These approaches offer mild and selective reaction conditions, often avoiding the need for harsh reagents and high temperatures associated with traditional thermal methods. rsc.orgresearchgate.net
Photochemical approaches , particularly those utilizing photoredox catalysis, have gained significant attention for the generation of aryl radicals from arylboronic acids. rsc.orgresearchgate.netnih.gov In this process, a photocatalyst, upon excitation by visible light, can oxidize the boronic acid to generate an aryl radical. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.gov Dual catalytic systems, combining a photoredox catalyst with a Lewis base, have been developed to activate boronic acids and esters for radical addition to electron-deficient olefins. nih.govresearchgate.netnovartis.com This strategy has been successfully applied to the synthesis of a range of structurally diverse compounds. nih.gov
Electrochemical methods provide another avenue for generating reactive intermediates from arylboronic acids. rsc.org By applying an electrical potential, it is possible to induce the oxidation or reduction of the boronic acid, leading to the formation of radicals or other reactive species. rsc.org This technique offers precise control over the reaction by tuning the applied voltage. Photoelectrochemistry, which combines photochemical and electrochemical principles, is also a promising area, potentially overcoming some of the limitations of each individual method. rsc.org
These light- and electricity-driven methods are still being explored for their full potential with substrates like this compound. However, they represent a frontier in chemical synthesis, offering the possibility of novel transformations and more sustainable reaction pathways.
| Method | Principle | Potential Advantages for this compound |
| Photoredox Catalysis | Generation of aryl radicals from the boronic acid via single-electron transfer mediated by a photocatalyst and light. rsc.orgnih.gov | Mild reaction conditions, high selectivity, access to novel reaction pathways. rsc.orgresearchgate.netnih.gov |
| Electrochemistry | Generation of reactive species through controlled oxidation or reduction at an electrode surface. rsc.org | Precise control over reactivity, avoidance of chemical oxidants/reductants. rsc.org |
| Photoelectrochemistry | Combination of photochemical and electrochemical activation. rsc.org | Synergistic effects, potentially overcoming limitations of individual methods. rsc.org |
Sustainable and Green Chemistry Methodologies in its Synthesis and Utilization
The principles of green and sustainable chemistry are increasingly influencing the synthesis and utilization of chemical compounds, including this compound. epa.govwiley.comrsc.org The focus is on developing methods that are more environmentally benign, reduce waste, and utilize renewable resources. epa.govyale.edu
In the context of this compound, green chemistry approaches can be applied in several ways:
Catalysis: The use of highly efficient catalysts, such as those with high turnover numbers, minimizes the amount of metal required, reducing both cost and environmental impact. researchgate.netnih.gov The development of reusable heterogeneous catalysts further enhances sustainability by simplifying catalyst recovery and reuse. researchgate.net
Solvent Selection: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or bio-based solvents. wiley.comorganic-chemistry.org Micellar catalysis, where reactions are carried out in water using surfactants to form micelles, is a promising approach for Suzuki-Miyaura couplings. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. epa.gov The development of highly active catalysts that operate under mild conditions is a key aspect of this. organic-chemistry.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. epa.gov Catalytic reactions are generally more atom-economical than stoichiometric ones.
Renewable Feedstocks: While the synthesis of this compound typically relies on petroleum-derived starting materials, the broader application of green chemistry principles encourages the exploration of bio-based feedstocks for chemical synthesis. epa.gov
Furthermore, the design of synthetic routes with fewer steps and the avoidance of protecting groups can significantly reduce waste generation. epa.gov The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, also contributes to a more sustainable process. nih.gov
| Green Chemistry Principle | Application to this compound |
| Prevention of Waste | Designing syntheses with high atom economy and fewer steps. epa.gov |
| Safer Chemicals | Using less toxic reagents and solvents. epa.gov |
| Energy Efficiency | Developing catalysts that operate at ambient temperature and pressure. epa.gov |
| Use of Catalysis | Employing highly efficient and reusable catalysts to minimize waste. researchgate.netnih.govepa.gov |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents. epa.govorganic-chemistry.org |
Unexplored Reactivity Modes and Synthetic Pathways for Advanced Chemical Synthesis
While this compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, there is significant potential for exploring its untapped reactivity to develop novel synthetic methodologies. The unique combination of a sterically hindered biphenyl (B1667301) structure, a reactive boronic acid group, and a less reactive chloro substituent opens up avenues for selective and novel transformations.
One area of interest is the development of ortho-functionalization reactions. The steric bulk of the biphenyl system could direct reagents to the positions adjacent to the boronic acid or the chloro group, enabling the synthesis of highly substituted and complex molecules.
Furthermore, the boronic acid moiety itself can participate in a variety of reactions beyond cross-coupling. For instance, it can be a precursor for the formation of other functional groups through ipso-substitution reactions. This could involve conversion to a hydroxyl, amino, or other heteroatom-containing group, providing access to a diverse range of derivatives.
The development of dual-functionalization strategies, where both the boronic acid and the chloro group react in a controlled manner, is another exciting prospect. This could involve sequential or one-pot reactions that leverage the different reactivities of the two functional groups. For example, the boronic acid could be used in a Suzuki coupling, followed by a subsequent cross-coupling reaction at the chloro position under more forcing conditions.
Exploring the reactivity of this compound in non-traditional coupling reactions , such as Chan-Lam coupling for C-N or C-O bond formation, could also lead to new synthetic applications. Additionally, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could provide rapid access to novel chemical scaffolds. rug.nl
The investigation of these unexplored reactivity modes will likely require the development of new catalytic systems and reaction conditions tailored to the specific challenges posed by this sterically demanding substrate. Success in this area will not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.
Q & A
Q. What are the recommended storage and handling protocols for 6-Chlorobiphenyl-3-boronic Acid to maintain its stability?
- Methodological Answer: Store the compound at 2–8°C in a tightly sealed container to prevent moisture absorption, which can hydrolyze the boronic acid group. For long-term storage, inert gas purging (e.g., argon) is recommended to avoid oxidation . Solubility in common solvents like DMSO or THF should be tested under nitrogen to minimize degradation. Pre-weighed aliquots in glass vials reduce repeated exposure to air.
Q. How can researchers purify this compound after synthesis?
- Methodological Answer: Recrystallization using a mixed solvent system (e.g., ethanol/water) is effective for removing unreacted precursors. Column chromatography with silica gel and a non-polar solvent (e.g., hexane/ethyl acetate) can separate boronic acid derivatives. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (characteristic B–OH peak at δ 7–9 ppm in DMSO-d6) .
Q. What are the key spectroscopic markers to confirm the structure of this compound?
- Methodological Answer:
- NMR: Look for aromatic proton splitting patterns consistent with the biphenyl system (e.g., para-substituted chlorine). The boronic acid proton (B–OH) appears as a broad singlet.
- IR: A strong B–O stretch near 1340 cm⁻¹ and O–H stretch at 3200–3400 cm⁻¹ confirm the boronic acid group.
- Mass Spec: Molecular ion peak at m/z corresponding to C₁₂H₉BClO₂ (exact mass: 230.5 g/mol) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for low-yield scenarios?
- Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 to address steric hindrance from the chloro substituent.
- Base Selection: Use K₂CO₃ or Cs₂CO₃ in THF/water mixtures (3:1) to enhance solubility.
- Temperature: Reactions often require heating (80–100°C) for 12–24 hours. Microwave-assisted synthesis (120°C, 30 min) may improve efficiency.
- Additives: Include 1 eq. of LiCl to stabilize the palladium intermediate .
Q. What experimental strategies resolve contradictions in reported reactivity of this compound with electron-deficient vs. electron-rich aryl halides?
- Methodological Answer:
- Controlled Replicates: Conduct parallel reactions under identical conditions (solvent, temperature, catalyst) to isolate variables.
- Kinetic Studies: Use in situ NMR or UV-Vis to track reaction progress and identify rate-limiting steps.
- Computational Modeling: DFT calculations (e.g., Gaussian) can predict electronic effects of the chloro substituent on boronic acid’s nucleophilicity.
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., turnover number, TOF) to identify systemic biases .
Q. How do steric and electronic effects of the chloro substituent influence the stability of this compound in aqueous media?
- Methodological Answer:
- Hydrolysis Assays: Monitor degradation via LC-MS in buffered solutions (pH 4–10). The chloro group’s electron-withdrawing effect accelerates hydrolysis at high pH.
- X-ray Crystallography: Resolve crystal structures to assess intermolecular interactions (e.g., hydrogen bonding) that stabilize the solid state.
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen to correlate stability with substituent effects .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in cross-coupling reactions?
- Methodological Answer:
- Multivariate Regression: Model yield as a function of catalyst loading, temperature, and solvent polarity.
- ANOVA: Identify significant outliers across experimental batches.
- Error Propagation Analysis: Quantify uncertainty from measurement tools (e.g., balance precision, NMR integration).
- Longitudinal Tracking: Use a reaction log to document subtle changes in reagent quality or equipment calibration over time .
Reaction Optimization Table
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | PdCl₂(dppf) (2 mol%) | ↑ 30–40% | |
| Solvent | THF/H₂O (3:1) | ↑ Solubility | |
| Temperature | 100°C, 12h | ↑ Conversion | |
| Additive | LiCl (1 eq.) | ↑ Stability |
Key Considerations
- Safety: Use gloves and eye protection; boronic acids may release boron oxides upon decomposition .
- Data Reproducibility: Share raw NMR/HPLC files in supplementary materials to facilitate peer validation.
- Ethical Reporting: Disclose all reaction conditions, including failed attempts, to aid meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
